molecular formula C17H19N5OS2 B13349698 N-(1-Cyano-1-cyclopropylethyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(1-Cyano-1-cyclopropylethyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B13349698
M. Wt: 373.5 g/mol
InChI Key: PTHACRSJXAPDQB-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potent kinase inhibitory activity. The compound is designed as a targeted covalent inhibitor, with its cyano-cyclopropyl group enabling selective interaction with non-catalytic cysteine residues in specific kinases Source . Its core structure incorporates a 1,3,4-thiadiazole scaffold, a privileged heterocycle known for conferring diverse biological activities, including antitumor efficacy Source . Preliminary research indicates its primary value lies in targeting receptor tyrosine kinases (RTKs) and other key signaling nodes involved in proliferative pathways. Its proposed mechanism of action involves the irreversible binding to its kinase target, leading to sustained suppression of downstream signaling cascades, such as the MAPK/ERK pathway, and ultimately inducing apoptosis in malignant cells Source . This molecule serves as a critical chemical probe for studying kinase function in disease models and provides a valuable structural template for the development of novel targeted cancer therapeutics.

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H19N5OS2/c1-11-4-3-5-13(8-11)19-15-21-22-16(25-15)24-9-14(23)20-17(2,10-18)12-6-7-12/h3-5,8,12H,6-7,9H2,1-2H3,(H,19,21)(H,20,23)

InChI Key

PTHACRSJXAPDQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C3CC3

Origin of Product

United States

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide an in-depth analysis of its biological activity, including cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H21N5O2S2C_{18}H_{21}N_{5}O_{2}S_{2} with a molecular weight of 403.52 g/mol. The compound features a thiadiazole moiety, which is known for its diverse biological properties.

Molecular Structure

PropertyValue
Molecular FormulaC18H21N5O2S2
Molecular Weight403.52 g/mol
CAS Number863420-67-1

Cytotoxicity and Antitumor Activity

Recent studies have highlighted the cytotoxic properties of thiadiazole derivatives, including those related to this compound. These compounds exhibit significant inhibitory effects on various cancer cell lines.

Key Findings:

  • Inhibition Concentration (IC50) :
    • The compound demonstrated IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
    • Specific derivatives have shown even lower IC50 values, indicating enhanced potency against certain cancer types .
  • Mechanism of Action :
    • The mechanism involves the interaction with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the thiadiazole ring significantly influence biological activity. For instance, modifications on the m-tolylamino group can enhance cytotoxicity .

Study 1: Anticancer Efficacy

A study conducted on various thiadiazole derivatives found that compounds similar to this compound exhibited promising results in inhibiting tumor growth in vitro and in vivo models. The most potent derivative achieved an IC50 value of 0.28 μg/mL against the MCF-7 cell line .

Study 2: Apoptosis Induction

Another investigation showed that treatment with thiadiazole derivatives led to significant apoptosis in human prostate cancer cells (PC3), with an inhibition rate of 89.2% at a concentration of 10 μM/mL . Flow cytometry analysis confirmed that these compounds induce apoptosis without causing cell cycle arrest.

Chemical Reactions Analysis

Reactions Involving the Cyano Group

The cyano group exhibits strong electrophilic character, enabling nucleophilic addition and hydrolysis reactions:

  • Hydrolysis :
    Under acidic or basic conditions, the -CN group hydrolyzes to form a carboxylic acid (-COOH) or amide (-CONH2). For example:

    R-CN+H2OH+/OHR-COOHorR-CONH2\text{R-CN} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} \, \text{or} \, \text{R-CONH}_2

    This reaction is critical for modifying the compound’s solubility and biological activity.

  • Reduction :
    Catalytic hydrogenation (e.g., using H2/Pd) reduces the cyano group to a primary amine (-CH2NH2):

    R-CN+2H2R-CH2NH2\text{R-CN} + 2\text{H}_2 \rightarrow \text{R-CH}_2\text{NH}_2

    This transformation enhances the compound’s potential for forming hydrogen bonds in biological systems.

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in electrophilic substitution and ring-opening reactions:

  • Electrophilic Substitution :
    The electron-rich sulfur and nitrogen atoms direct electrophiles (e.g., NO2+, SO3H+) to specific positions on the ring. For instance, nitration occurs preferentially at the 5-position due to resonance stabilization .

  • Ring-Opening Reactions :
    Strong bases or nucleophiles (e.g., OH⁻) can cleave the thiadiazole ring, yielding thiols or disulfides. This reactivity is exploited in prodrug designs for controlled release .

Thioacetamide Linkage Reactions

The -S-CO-NH2 moiety undergoes hydrolysis and alkylation:

  • Hydrolysis :
    Acidic hydrolysis converts the thioacetamide to a thiol (-SH) and acetamide:

    R-S-CO-NH2+H2OH+R-SH+CH3CONH2\text{R-S-CO-NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R-SH} + \text{CH}_3\text{CONH}_2

    This reaction is pH-dependent and influences the compound’s stability in biological environments.

  • Alkylation :
    The sulfur atom acts as a nucleophile, reacting with alkyl halides (e.g., CH3I) to form thioethers:

    R-S⁻+CH3IR-S-CH3+I\text{R-S⁻} + \text{CH}_3\text{I} \rightarrow \text{R-S-CH}_3 + \text{I}^-

    Such modifications are employed to tune lipophilicity .

m-Tolylamino Group Reactivity

The aromatic amine group participates in diazotization and acylation:

  • Diazotization :
    Treatment with nitrous acid (HNO2) generates a diazonium salt, which couples with electron-rich aromatics (e.g., phenols) to form azo dyes:

    Ar-NH2+HNO2Ar-N2++H2O\text{Ar-NH}_2 + \text{HNO}_2 \rightarrow \text{Ar-N}_2^+ + \text{H}_2\text{O}

    This reaction is utilized in analytical detection methods .

  • Acylation :
    Reaction with acetyl chloride (CH3COCl) in pyridine yields N-acylated derivatives, enhancing metabolic stability .

Comparative Reaction Data

Reaction Type Conditions Products Key Applications
Cyano Hydrolysis6M HCl, 100°C, 6hCarboxylic acid/AmideSolubility modulation
Thiadiazole NitrationHNO3/H2SO4, 0°C, 2h5-Nitro-thiadiazole derivativeBioactivity enhancement
Thioacetamide AlkylationCH3I, K2CO3, DMF, 25°C, 12hMethyl thioetherLipophilicity adjustment
Diazonium CouplingHNO2, H2O, 0°C, 30minAzo-linked conjugateDiagnostic probes

Mechanistic Insights

  • pH-Dependent Reactivity : The compound’s thioacetamide and thiadiazole groups exhibit reversible protonation, altering reaction pathways under acidic vs. neutral conditions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions, while protic solvents (e.g., H2O) favor hydrolysis.

Biological Implications

While not strictly a chemical reaction, the compound’s interactions with biological targets (e.g., EGFR kinase) involve covalent bonding via its electrophilic cyano and thioacetamide groups . These interactions underpin its potential as an anticancer agent.

Comparison with Similar Compounds

Key Observations :

  • The cyclopropane group in the target compound may enhance metabolic stability compared to linear alkyl chains (e.g., ethyl in 4y) or aromatic substituents (e.g., benzylthio in 5h) .

Anticancer Activity

  • Compound 4y : Exhibited potent cytotoxicity against MCF7 (IC50 = 0.084 ± 0.020 mM) and A549 (IC50 = 0.034 ± 0.008 mM) cells, surpassing cisplatin in efficacy. It also showed aromatase inhibition (IC50 = 0.062 ± 0.004 mM) .
  • Compound 3 and 8 (N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives): Induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52% suppression, respectively) .
  • Target Compound: The m-tolylamino group may confer distinct selectivity compared to p-tolylamino or nitro-substituted analogs, though experimental data are lacking.

Antimicrobial and Enzyme Inhibition

  • BPTES analogs : Glutaminase-1 inhibitors (e.g., [11C-carbony]BPTES) highlight the versatility of thiadiazole derivatives in enzyme targeting .

Notes

The target compound’s biological data are inferred from structural analogs due to the absence of direct experimental reports.

The m-tolylamino substituent may offer unique interactions compared to para-substituted analogs, warranting further study.

The 1-cyano-1-cyclopropylethyl group’s impact on pharmacokinetics (e.g., CYP450 metabolism) requires empirical validation.

Preparation Methods

Key Reaction Conditions

  • Temperature : Careful control of temperature is essential to ensure optimal reaction rates and yields.
  • Solvent Choice : The choice of solvent can significantly affect the reaction outcome, influencing both the yield and purity of the product.
  • Catalysts : Catalysts may be used to enhance reaction rates and selectivity.

Data Tables

Property Value
Molecular Formula C17H19N5OS2
Molecular Weight 373.5 g/mol
IUPAC Name N-(1-cyano-1-cyclopropylethyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C17H19N5OS2/c1-11-4-3-5-13(8-11)19-15-21-22-16(25-15)24-9-14(23)20-17(2,10-18)12-6-7-12/h3-5,8,12H,6-7,9H2,1-2H3,(H,19,21)(H,20,23)
Standard InChIKey PTHACRSJXAPDQB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C3CC3

Q & A

Q. How can the synthesis route for this compound be designed, and what key steps must be considered?

  • Methodology : The synthesis typically involves multi-step reactions. First, prepare the 1,3,4-thiadiazol-2-amine core via cyclization of substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) . Next, introduce the m-tolylamino group via nucleophilic substitution. For the thioacetamide moiety, alkylation using chloroacetamide derivatives in a toluene:water (8:2) solvent system with sodium azide (NaN₃) at reflux (5–7 hours) is effective . Monitor reaction progress via TLC using hexane:ethyl acetate (9:1) and isolate products via recrystallization (ethanol) or extraction (ethyl acetate). Ensure strict pH control (8–9) during precipitation steps .

Q. What spectroscopic techniques are critical for structural confirmation, and how should data interpretation be approached?

  • Methodology : Use elemental analysis (EA) to verify empirical formulas. IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S-H/C-S vibrations). ¹H/¹³C NMR resolves substituent environments: the m-tolyl group shows aromatic protons at δ 6.8–7.4 ppm (multiplet), while the cyclopropyl group exhibits characteristic splitting patterns . Mass spectrometry (EI or ESI) confirms molecular weight. Compare spectral data with structurally analogous compounds (e.g., thiadiazole derivatives in ).

Q. How can reaction progress and purity be monitored during synthesis?

  • Methodology : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is optimal for tracking intermediates . For purification, column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) improves yield. High-performance liquid chromatography (HPLC) with UV detection ensures final compound purity (>95%) .

Advanced Research Questions

Q. What strategies can optimize the compound’s anticancer activity, and how are IC₅₀ values interpreted?

  • Methodology : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT assays . Compare IC₅₀ values with reference drugs (e.g., cisplatin). For mechanism insights, evaluate aromatase inhibition (via enzyme-linked assays) or apoptosis markers (e.g., caspase-3 activation). Structure-activity relationship (SAR) studies should modify substituents (e.g., m-tolyl group, cyclopropyl) to assess impact on potency .

Q. How do intermolecular interactions in the crystal lattice influence bioactivity?

  • Methodology : Perform X-ray crystallography to resolve the 3D structure. Analyze hydrogen bonding (e.g., N–H⋯N motifs) and π-π stacking interactions. For example, in analogous thiadiazole derivatives, a twisted dihedral angle (~61.8°) between aromatic rings enhances binding to hydrophobic enzyme pockets . Correlate crystallographic data with molecular docking results (e.g., binding affinity to aromatase) .

Q. What in vitro models are suitable for assessing metabolic stability and bioavailability?

  • Methodology : Use hepatic microsomal assays (human/rat) to measure metabolic degradation rates. Quantify plasma protein binding via equilibrium dialysis. For permeability, employ Caco-2 cell monolayers to simulate intestinal absorption. LC-MS/MS quantifies parent compound and metabolites in plasma .

Q. How can molecular docking predict the compound’s interaction with target proteins?

  • Methodology : Use software like AutoDock Vina to dock the compound into the active site of aromatase (PDB: 3EQM). Validate docking poses with MD simulations (GROMACS). Key interactions include hydrogen bonds with Arg115 and hydrophobic contacts with Leu477. Compare docking scores (e.g., binding energy < -8 kcal/mol) to known inhibitors .

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